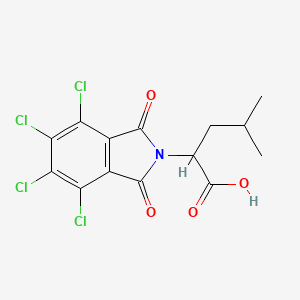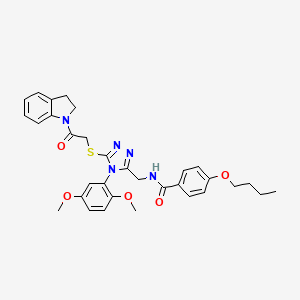![molecular formula C19H17NO5S B2648102 Methyl 4-[[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]carbamoyl]benzoate CAS No. 2380061-67-4](/img/structure/B2648102.png)
Methyl 4-[[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]carbamoyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]carbamoyl]benzoate is a chemical compound that belongs to the class of benzoates. It is a white crystalline powder that is used in scientific research for its potential therapeutic properties.
作用机制
The mechanism of action of Methyl 4-[[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]carbamoyl]benzoate is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes and signaling pathways that are involved in cancer growth, inflammation, and neurodegeneration. It may also act as an antioxidant and protect cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It can inhibit the activity of certain enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer growth. It can also activate certain signaling pathways such as the Nrf2 pathway, which is involved in antioxidant defense. Additionally, it can cross the blood-brain barrier and exert neuroprotective effects.
实验室实验的优点和局限性
One advantage of using Methyl 4-[[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]carbamoyl]benzoate in lab experiments is its potential therapeutic properties for various diseases. It can be used to study the mechanisms of cancer growth, inflammation, and neurodegeneration. However, one limitation is its complex synthesis method, which requires expertise in organic chemistry. It is also relatively expensive compared to other compounds used in scientific research.
未来方向
There are several future directions for the research of Methyl 4-[[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]carbamoyl]benzoate. One direction is to further investigate its potential therapeutic properties for various diseases and explore its mechanism of action. Another direction is to optimize the synthesis method to make it more efficient and cost-effective. Additionally, it can be used in combination with other compounds to enhance its therapeutic effects. Finally, it can be studied for its potential side effects and toxicity to ensure its safety for human use.
Conclusion:
This compound is a chemical compound that has potential therapeutic properties for various diseases. Its complex synthesis method and relatively high cost make it a challenging compound to work with in scientific research. However, its potential benefits make it a promising candidate for further investigation. Future research should focus on exploring its mechanism of action, optimizing its synthesis method, and studying its potential side effects and toxicity.
合成方法
The synthesis of Methyl 4-[[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]carbamoyl]benzoate involves the reaction of 4-benzyloxybenzoic acid with 2-(furan-2-yl)thiophene-4-carbaldehyde in the presence of a catalyst. The resulting product is then treated with methyl isocyanate to obtain the final compound. The synthesis method is complex and requires expertise in organic chemistry.
科学研究应用
Methyl 4-[[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]carbamoyl]benzoate has been found to have potential therapeutic properties for various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, it has anti-inflammatory properties and can reduce inflammation in the body. It also has neuroprotective effects and can potentially be used to treat neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
methyl 4-[[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c1-24-19(23)13-6-4-12(5-7-13)18(22)20-10-15(21)17-9-14(11-26-17)16-3-2-8-25-16/h2-9,11,15,21H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZXJDRAZJALER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2648019.png)
![N-(2-methoxyethyl)-2-[4-methyl-6-oxo-2-piperidino-1(6H)-pyrimidinyl]acetamide](/img/structure/B2648022.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile](/img/structure/B2648025.png)
![2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B2648026.png)


![Methyl cis-4-{[(tert-butoxy)carbonyl]aminooxolane-3-carboxylate](/img/structure/B2648034.png)
![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2648035.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2648037.png)
![[2-(Phenylsulfanyl)-3-pyridinyl]methanol](/img/structure/B2648038.png)
![tert-butyl N-[(4-methylpiperazin-2-yl)methyl]carbamate](/img/structure/B2648039.png)

